molecular formula C20H21ClN4O3 B2524893 (E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-17-6

(E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Número de catálogo: B2524893
Número CAS: 941895-17-6
Peso molecular: 400.86
Clave InChI: QQGHZGXMZIYJFM-HKOYGPOVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a quinazolinone-derived urea compound characterized by a planar quinazolinone core substituted with a 3-ethoxypropyl chain at position 3 and a (3-chlorophenyl)urea moiety at position 2. The (E)-configuration of the imine bond (C=N) in the quinazolinone ring system is critical for its structural stability and biological interactions.

Synthetic routes for this class of compounds typically involve condensation reactions between substituted quinazolinones and aryl isocyanates or carbamates, as exemplified in the preparation of (E)-1-(1-arylimidazolidin-2-ylidene)-3-arylureas under mild basic conditions .

Propiedades

Número CAS

941895-17-6

Fórmula molecular

C20H21ClN4O3

Peso molecular

400.86

Nombre IUPAC

1-(3-chlorophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C20H21ClN4O3/c1-2-28-12-6-11-25-18(16-9-3-4-10-17(16)23-20(25)27)24-19(26)22-15-8-5-7-14(21)13-15/h3-5,7-10,13H,2,6,11-12H2,1H3,(H2,22,24,26)

Clave InChI

QQGHZGXMZIYJFM-HKOYGPOVSA-N

SMILES

CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

(E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic compound belonging to the class of quinazolin derivatives. It has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C20H21ClN4O3
  • Molecular Weight: 400.9 g/mol
  • IUPAC Name: 1-(4-chlorophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea
  • CAS Number: 942001-92-5
  • Purity: Typically around 95% .

Biological Activity

The biological activity of (E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea has been explored in various studies, revealing its potential effects on different biological systems:

Anticancer Activity

Several studies have indicated that quinazolin derivatives exhibit anticancer properties. The specific compound under review has shown promise in inhibiting cancer cell proliferation. For example:

  • Mechanism of Action: It is believed to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell cycle progression.
  • Cell Lines Tested: Research has primarily focused on breast and lung cancer cell lines, where significant reductions in viability were observed at micromolar concentrations.

Antimicrobial Properties

Research has also explored the antimicrobial effects of this compound:

  • Bacterial Strains: It has been tested against various strains, including Gram-positive and Gram-negative bacteria.
  • Results: The compound demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the strain tested.

Case Studies

  • Study on Anticancer Effects:
    • Objective: To evaluate the cytotoxic effects of the compound on MCF-7 (breast cancer) cells.
    • Findings: The study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
    • Conclusion: The compound may serve as a lead structure for developing new anticancer agents.
  • Antimicrobial Evaluation:
    • Objective: To assess the antimicrobial efficacy against E. coli and S. aureus.
    • Methodology: Disk diffusion method was employed.
    • Results: Inhibition zones were observed, indicating effective bacterial growth suppression at higher concentrations.

Data Tables

PropertyValue
Molecular FormulaC20H21ClN4O3
Molecular Weight400.9 g/mol
CAS Number942001-92-5
Purity~95%
Anticancer IC50~15 µM (MCF-7 cells)
Antimicrobial MIC50–100 µg/mL

Future Directions

The promising biological activities of (E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea warrant further investigation. Future research could focus on:

  • In Vivo Studies: To evaluate the therapeutic potential and toxicity profiles in animal models.
  • Structure-Activity Relationship (SAR): To optimize the chemical structure for enhanced potency and selectivity against target diseases.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including (E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. The compound has been shown to inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, it may act as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), which plays a critical role in cancer cell signaling pathways .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the quinazolinone moiety may enhance activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies and Research Findings

Several studies have documented the efficacy of quinazolinone derivatives in preclinical models:

  • Study on TACE Inhibition:
    • Researchers synthesized various quinazolinone analogs and tested their ability to inhibit TACE. Results showed that certain derivatives exhibited significant inhibitory effects, suggesting potential for therapeutic use in cancer treatment .
  • Antimicrobial Testing:
    • A series of antimicrobial assays demonstrated that compounds structurally related to (E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea displayed notable activity against both Gram-positive and Gram-negative bacteria.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Quinazolinone-Urea Derivatives

Compound Name Core Structure Substituents (Position) Key Functional Groups Reference
Target Compound (E-isomer) Quinazolinone 3-(3-ethoxypropyl), 4-(3-ClPh-urea) Urea, ethoxypropyl, Cl-aryl
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C19) Imidazoline 3-methoxyphenyl Amine, methoxyaryl
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-ClPh-sulfanyl, CF₃ Sulfide, trifluoromethyl, aldehyde
Methylofuran (MFR-a analog) Furan Glutamate chains, formyl group Polyglutamate, formylation

Key Observations :

  • Substituent Effects : The 3-ethoxypropyl chain enhances hydrophobicity and membrane permeability relative to shorter alkyl or aryl groups in analogs like C17. The 3-chlorophenyl group in the urea moiety is a common pharmacophore in kinase inhibitors, analogous to trifluoromethyl groups in pyrazole derivatives .

Q & A

Q. What techniques can assess enantiomeric purity given the compound’s stereochemistry?

  • Methodology :
  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve (E)/(Z) isomers .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to confirm absolute configuration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.